Mirabegron N-glucuronide

Übersicht

Beschreibung

Mirabegron N-glucuronide is a metabolite of mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder and neurogenic detrusor overactivity. This compound is formed through the glucuronidation process, where mirabegron undergoes conjugation with glucuronic acid, facilitated by uridine 5’-diphosphate-glucuronosyltransferase enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of mirabegron N-glucuronide involves the enzymatic reaction of mirabegron with uridine 5’-diphosphate-glucuronic acid. This reaction is typically carried out in the presence of human liver microsomes or recombinant human uridine 5’-diphosphate-glucuronosyltransferase enzymes, such as UGT1A3 and UGT1A8 . The reaction conditions include a buffer solution (pH 7.5), magnesium chloride, and alamethicin, with the reaction mixture incubated at 37°C for a specified duration .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized reaction conditions ensures efficient production. The process involves the purification of the product using chromatographic techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Mirabegron N-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation. This process involves the addition of glucuronic acid to the nitrogen atom of mirabegron, forming the N-glucuronide metabolite .

Common Reagents and Conditions:

Reagents: Uridine 5’-diphosphate-glucuronic acid, human liver microsomes, recombinant human uridine 5’-diphosphate-glucuronosyltransferase enzymes.

Conditions: Buffer solution (pH 7.5), magnesium chloride, alamethicin, incubation at 37°C.

Major Products: The primary product of this reaction is this compound, with minor by-products including other glucuronide conjugates such as mirabegron O-glucuronide and carbamoyl-glucuronide .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Mirabegron N-glucuronide is crucial for understanding its efficacy and safety. Research indicates that mirabegron is primarily eliminated through hepatic metabolism, with glucuronidation being a key pathway. Specifically, the UGT isoforms involved in this process include UGT2B7, UGT2B4, and UGT1A9 . The formation of this compound affects the overall pharmacological activity of mirabegron, as it is less potent than the parent compound but plays a role in its clearance from the body.

Overactive Bladder Management

This compound's primary application lies in the management of overactive bladder. Clinical studies have demonstrated that mirabegron significantly reduces urinary frequency and urgency compared to placebo . The metabolite's role in this context may involve modulating the pharmacological effects of mirabegron through its influence on receptor activation and metabolic clearance.

Drug Interactions

Understanding the interactions between this compound and other medications is essential for optimizing treatment regimens. Studies have shown that certain drugs can affect the metabolism of mirabegron, potentially altering the levels of its glucuronidated metabolites . This knowledge is vital for clinicians when prescribing treatments for patients who may be taking multiple medications.

Geriatric Considerations

Given that overactive bladder often affects older adults, research into this compound's effects in geriatric populations is particularly relevant. Older patients may exhibit different pharmacokinetic profiles due to age-related physiological changes, which could impact the efficacy and safety of mirabegron therapy .

Case Study 1: Efficacy in Geriatric Patients

A study involving elderly patients with overactive bladder demonstrated that those treated with mirabegron experienced significant improvements in urinary symptoms compared to those receiving antimuscarinic agents. The findings suggested that this compound could contribute to a favorable safety profile due to reduced anticholinergic side effects .

Case Study 2: Drug Interaction Analysis

In a clinical trial assessing drug interactions, researchers found that co-administration of certain CYP inhibitors led to increased levels of this compound. This observation underscores the importance of monitoring potential drug-drug interactions when prescribing mirabegron alongside other medications .

Wirkmechanismus

Mirabegron N-glucuronide exerts its effects through the activation of beta-3 adrenergic receptors. This activation leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and alleviating symptoms of urgency and frequency . The molecular targets involved include beta-3 adrenergic receptors, which are primarily located in the bladder .

Vergleich Mit ähnlichen Verbindungen

Mirabegron O-glucuronide: Another glucuronide metabolite of mirabegron formed through the conjugation of glucuronic acid to the oxygen atom of mirabegron.

Carbamoyl-glucuronide: A metabolite formed through the conjugation of glucuronic acid to the carbamoyl group of mirabegron.

Uniqueness of Mirabegron N-glucuronide: this compound is unique due to its specific formation through the conjugation of glucuronic acid to the nitrogen atom of mirabegron. This specific glucuronidation pathway is facilitated by distinct uridine 5’-diphosphate-glucuronosyltransferase enzymes, making it a valuable metabolite for studying the pharmacokinetics and metabolism of mirabegron .

Biologische Aktivität

Mirabegron N-glucuronide is a significant metabolite of mirabegron, a selective beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder (OAB). Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Overview of Mirabegron and Its Metabolism

Mirabegron is known for its ability to relax the detrusor muscle of the bladder, thereby increasing bladder capacity and reducing urgency and frequency of urination. It is primarily metabolized through various pathways, including glucuronidation, which leads to several metabolites, including this compound (M14) and others like O-glucuronide (M11) and carbamoyl-glucuronide (M13) .

Metabolic Pathways

The metabolic pathways for mirabegron include:

- Oxidative Metabolism : Involves enzymes such as CYP3A4 and CYP2D6.

- Glucuronidation : Primarily mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT2B7, UGT1A3, and UGT1A8 .

This compound acts as a metabolite with reduced potency compared to the parent compound. Studies indicate that while it retains some activity at beta-3 adrenergic receptors, it is approximately 1000 times less potent than mirabegron itself . This diminished potency suggests that while it may contribute to overall pharmacological effects, it is unlikely to be responsible for the primary therapeutic actions observed with mirabegron.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Following oral administration, mirabegron undergoes extensive first-pass metabolism resulting in various metabolites in circulation.

- Elimination : Approximately 55% of the administered dose is recovered in urine, with significant portions as metabolites .

Clinical Studies

- Study on Urinary Bladder Function : Clinical trials have demonstrated that mirabegron significantly increases functional bladder capacity in patients with OAB. Although this compound's contribution was not isolated in these studies, its presence as a metabolite indicates a role in the drug's overall efficacy .

- Metabolite Activity Assessment : In vitro studies assessing the activity of various metabolites showed that while M11 (O-glucuronide) exhibited some receptor activity, M14 (N-glucuronide) did not significantly activate beta receptors, reinforcing its role as a less active metabolite .

Comparative Analysis of Metabolites

| Metabolite | Potency Relative to Mirabegron | Primary UGT Enzyme | Activity at β3 Receptors |

|---|---|---|---|

| Mirabegron | 1x (parent compound) | - | High |

| M11 (O-glucuronide) | ~0.001x | UGT2B7 | Moderate |

| M13 (Carbamoyl) | ~0.001x | UGT1A3 | Low |

| M14 (N-glucuronide) | ~0.000001x | UGT1A8 | Negligible |

Eigenschaften

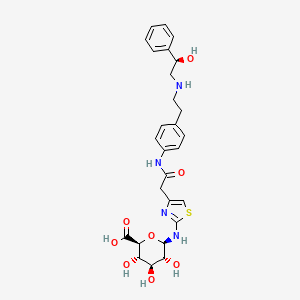

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[4-[2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]amino]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O8S/c32-19(16-4-2-1-3-5-16)13-28-11-10-15-6-8-17(9-7-15)29-20(33)12-18-14-40-27(30-18)31-25-23(36)21(34)22(35)24(39-25)26(37)38/h1-9,14,19,21-25,28,32,34-36H,10-13H2,(H,29,33)(H,30,31)(H,37,38)/t19-,21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQVFLMYXJIJCA-ZEJZDXSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-68-3 | |

| Record name | Mirabegron N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIRABEGRON N-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y8XEI3LHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.